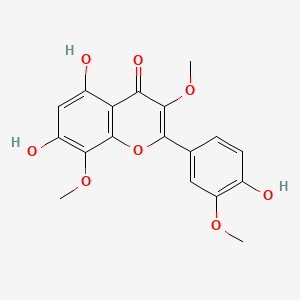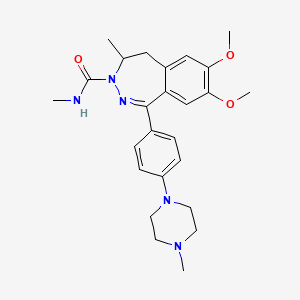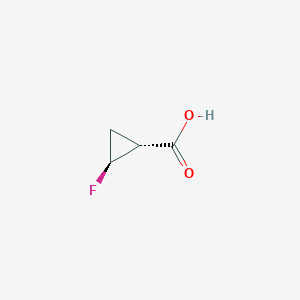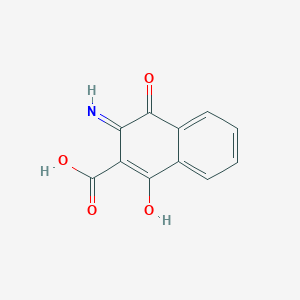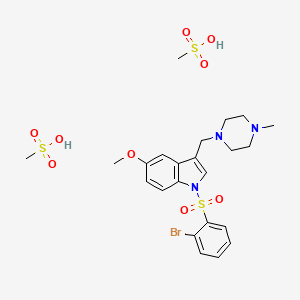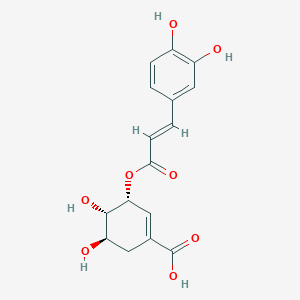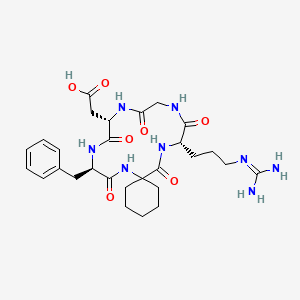
D,L-3-Indolylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D,L-3-Indolylglycine is an unnatural amino acid that is very similar to Tryptophan, with the indole moiety directly attached to the α-position . It may be useful in the design of functional proteins .
Synthesis Analysis
The synthesis of 3-indolylglycine derivatives can be achieved by an oxidative heterocoupling reaction. This method for the selective C-3 functionalization of unprotected indoles with the chiral equivalent of a nucleophilic glycine nickel (II) complex affords adducts with high diastereoselectivities .Molecular Structure Analysis
The molecular formula of D,L-3-Indolylglycine is C10H10N2O2. It has an average mass of 190.199 Da and a monoisotopic mass of 190.074234 Da .Physical And Chemical Properties Analysis
D,L-3-Indolylglycine has a density of 1.4±0.1 g/cm3, a boiling point of 438.6±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C. It has an enthalpy of vaporization of 73.3±3.0 kJ/mol and a flash point of 219.0±25.9 °C. The index of refraction is 1.726, and it has a molar refractivity of 53.2±0.3 cm3. It has 4 H bond acceptors, 4 H bond donors, and 2 freely rotating bonds .科学的研究の応用
Dimethyloxalyglycine in Gastrointestinal Repair
Dimethyloxalyglycine (DMOG) has been studied for its potential value in preventing or treating gastrointestinal injury. In vitro and in vivo models demonstrated that DMOG can stimulate migration and proliferation of human stomach and colonic carcinoma cells, influencing gut injury and repair through VEGF-dependent mechanisms. This suggests a potential for similar compounds in stabilizing or repairing gut mucosa (Marchbank et al., 2011).
Mirror Image Proteins and D-Proteins
Research on mirror image proteins composed of unnatural D-amino acids and glycine has explored their application in structural biology, drug discovery, and immunology. This work highlights the potential for D,L-3-Indolylglycine in synthesizing mirror image d-proteins, which could serve various purposes including facilitating structure determination of difficult-to-crystallize proteins and serving as a tool for probing molecular events in biology (Zhao & Lu, 2014).
Dimethylglycine in Oxidative Damage and Mitochondrial Dysfunction
The protective effects of dimethylglycine sodium salt (DMG-Na) against oxidative damage and mitochondrial dysfunction in the small intestines of mice have been investigated, showing that DMG-Na can reduce oxidative damage by enhancing antioxidant capacity and ameliorating mitochondrial dysfunction (Bai et al., 2019).
Dimethylglycine and Glucose Metabolism
A study on dimethylglycine (DMG) suggested possible protective effects on glucose metabolism, indicating that genetic determinants of circulating DMG concentration could be linked to metabolic traits and incident diabetes. This hints at the broader metabolic relevance of related compounds and their potential in medical research (Magnusson et al., 2015).
Neuroprotection by Dimethyloxalylglycine
Research on dimethyloxalylglycine (DMOG) has shown its neuroprotective effects following cerebral ischemia in rats, suggesting a potential application for related compounds in neuroprotection. The study found DMOG improved outcomes after cerebral artery occlusion, associated with increased levels of VEGF and eNOS (Nagel et al., 2011).
Safety And Hazards
特性
IUPAC Name |
2-amino-2-(1H-indol-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-9(10(13)14)7-5-12-8-4-2-1-3-6(7)8/h1-5,9,12H,11H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZGBPJAKQNCSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D,L-3-Indolylglycine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

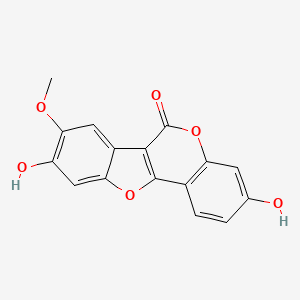
![1-[(4-Hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol](/img/structure/B1649297.png)
![3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B1649298.png)
![2-[(3S,4R)-1-[[2-chloro-6-(trifluoromethyl)phenyl]methyl]-3-[[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]carbamoyl]-4-methylpyrrolidin-3-yl]acetic acid](/img/structure/B1649300.png)



